molecular formula C12H22ClN B6276705 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride CAS No. 2763749-86-4

4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride

Cat. No. B6276705
CAS RN: 2763749-86-4
M. Wt: 215.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl-1-ethynylcyclohexan-1-amine hydrochloride (TBCH) is a cyclic amine compound that has recently been explored for its potential applications in medicinal chemistry and synthetic organic chemistry. TBCH is a versatile compound that can be used as a building block for various organic reactions, and as an intermediate for the synthesis of various bioactive compounds. It is also used as a catalyst in the synthesis of heterocyclic compounds. In addition, TBCH has been investigated for its potential applications in medicinal chemistry and biochemistry, as it has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride has been explored for its potential applications in medicinal chemistry and synthetic organic chemistry. It has been found to be a versatile compound that can be used as a building block for various organic reactions, and as an intermediate for the synthesis of various bioactive compounds. In addition, 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride has been studied for its potential applications in biochemistry, as it has been found to possess a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride is not yet fully understood. However, it is believed that the compound acts as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite, and sleep. In addition, 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride has been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride has been found to possess a variety of biochemical and physiological effects. It has been found to act as an agonist at the serotonin 5-HT2A receptor, and to inhibit the enzyme monoamine oxidase. In addition, 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride has been found to possess antidepressant-like effects in animal models, as well as anxiolytic-like and anticonvulsant-like effects.

Advantages and Limitations for Lab Experiments

The use of 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride in laboratory experiments has several advantages. Its versatility as a building block for organic reactions and as an intermediate for the synthesis of various bioactive compounds makes it a useful tool for medicinal chemists and synthetic organic chemists. In addition, its biochemical and physiological effects make it a useful tool for studying the mechanisms of action of various compounds.
However, there are also some limitations to the use of 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride in laboratory experiments. Its use in animal studies is limited by the lack of data on its safety and toxicity. In addition, the compound is not commercially available, and so must be synthesized in the laboratory prior to use.

Future Directions

The potential applications of 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride in medicinal chemistry and biochemistry are still being explored. Future research could focus on the use of 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride in the synthesis of novel bioactive compounds, as well as its potential applications in drug discovery and development. In addition, further research into the biochemical and physiological effects of 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride could provide insight into its mechanism of action and its potential therapeutic applications. Finally, further research into the safety and toxicity of 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride could provide insight into its potential use in human clinical trials.

Synthesis Methods

4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride can be synthesized via a variety of methods. One of the most common methods is the reaction of cyclohexanone with 4-tert-butyl-1-ethynylbenzene in the presence of a palladium catalyst. This reaction yields a mixture of 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride and other products, which can then be purified by column chromatography. Other methods of synthesis include the reaction of 4-tert-butyl-1-ethynylbenzene with cyclohexanol in the presence of a palladium catalyst, and the reaction of 4-tert-butyl-1-ethynylbenzene with cyclohexanone in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride involves the reaction of tert-butylacetylene with cyclohexanone to form 4-tert-butylcyclohexanone, which is then reacted with hydroxylamine hydrochloride to form 4-tert-butylcyclohexanone oxime. The oxime is then reduced with sodium borohydride to form 4-tert-butylcyclohexylamine, which is then reacted with propargyl bromide to form 4-tert-butyl-1-ethynylcyclohexylamine. The final step involves the reaction of this compound with hydrochloric acid to form the hydrochloride salt of the amine.", "Starting Materials": [ "tert-butylacetylene", "cyclohexanone", "hydroxylamine hydrochloride", "sodium borohydride", "propargyl bromide", "hydrochloric acid" ], "Reaction": [ "Reaction 1: tert-butylacetylene + cyclohexanone → 4-tert-butylcyclohexanone", "Reaction 2: 4-tert-butylcyclohexanone + hydroxylamine hydrochloride → 4-tert-butylcyclohexanone oxime", "Reaction 3: 4-tert-butylcyclohexanone oxime + sodium borohydride → 4-tert-butylcyclohexylamine", "Reaction 4: 4-tert-butylcyclohexylamine + propargyl bromide → 4-tert-butyl-1-ethynylcyclohexylamine", "Reaction 5: 4-tert-butyl-1-ethynylcyclohexylamine + hydrochloric acid → 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride" ] }

CAS RN

2763749-86-4

Product Name

4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride

Molecular Formula

C12H22ClN

Molecular Weight

215.8

Purity

95

Origin of Product

United States

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